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Compound of Interest

Compound Name:
5-Bromo-2-methylisoquinolin-

1(2H)-one

Cat. No.: B567371 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the available physicochemical properties,

synthesis, and spectral data for 5-Bromo-2-methylisoquinolin-1(2H)-one. Due to a lack of

extensive experimental data for this specific compound in publicly accessible literature, this

guide also includes comprehensive information on its immediate precursor, 5-

Bromoisoquinolin-1(2H)-one, from which the target compound is synthesized.

Physicochemical Properties
Quantitative data for 5-Bromo-2-methylisoquinolin-1(2H)-one is sparse, with most available

information being calculated or predicted. In contrast, more data, albeit often predicted, is

available for its precursor, 5-Bromoisoquinolin-1(2H)-one. These properties are summarized in

the tables below for comparison.

Table 1: Physicochemical Properties of 5-Bromo-2-methylisoquinolin-1(2H)-one

Property Value Source

Molecular Formula C₁₀H₈BrNO Calculated

Molecular Weight 238.08 g/mol Calculated

CAS Number Not Found -
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Table 2: Physicochemical Properties of 5-Bromoisoquinolin-1(2H)-one (Precursor)

Property Value Source

Molecular Formula C₉H₆BrNO [1][2]

Molecular Weight 224.05 g/mol [1][2]

CAS Number 190777-77-6 [1][3]

Boiling Point 443.2 ± 45.0 °C (Predicted) [3]

Density 1.620 g/cm³ (Predicted) [3]

pKa 12.19 ± 0.20 (Predicted) [3]

logP 2 (Predicted) [2]

Appearance Light yellow to light brown solid [3]

Storage
Sealed in dry, Room

Temperature
[3]

Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one is anticipated to be a two-step

process, commencing with the synthesis of its precursor, 5-Bromoisoquinolin-1(2H)-one,

followed by N-methylation.

Synthesis of 5-Bromoisoquinolin-1(2H)-one
A common method for the synthesis of 5-Bromoisoquinolin-1(2H)-one involves the

dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol:

Reaction Setup: A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is prepared in a suitable

solvent such as 1,4-dioxane.

Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.
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Work-up:

The solvent is removed by evaporation under reduced pressure.

The residue is dissolved in ethyl acetate and washed with a 10% aqueous sodium

hydroxide solution.

The organic and aqueous layers are separated, and the aqueous layer is further extracted

with ethyl acetate.

The combined organic layers are dried over anhydrous sodium sulfate and concentrated

by evaporation.

Purification: The crude product is purified by flash chromatography on silica gel, eluting with

a dichloromethane and methanol gradient (e.g., from 99:1 to 96:4) to yield 5-

bromoisoquinolin-1(2H)-one as a yellow solid.[3]

N-methylation to Yield 5-Bromo-2-methylisoquinolin-
1(2H)-one
While a specific protocol for the N-methylation of 5-Bromoisoquinolin-1(2H)-one was not found,

a general and reliable method for the N-methylation of lactams and related heterocyclic

compounds involves the use of a methylating agent in the presence of a base.

Proposed Experimental Protocol:

Reaction Setup: To a solution of 5-Bromoisoquinolin-1(2H)-one (1 equivalent) in a polar

aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as

potassium carbonate (K₂CO₃, 2-3 equivalents).

Reaction Conditions:

The mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation

of the lactam nitrogen.

A methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), is added dropwise

to the suspension.
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The reaction is then stirred at room temperature or gently heated (e.g., to 40-60 °C) and

monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Work-up:

Upon completion, the reaction mixture is quenched with water.

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous sodium

sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield 5-
Bromo-2-methylisoquinolin-1(2H)-one.

Mandatory Visualizations
As no specific signaling pathways involving 5-Bromo-2-methylisoquinolin-1(2H)-one have

been identified in the literature, a diagram illustrating the synthetic workflow is provided below.

Step 1: Synthesis of Precursor Step 2: N-methylation

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one DDQ, 1,4-Dioxane
100 °C, 24h

5-Bromoisoquinolin-1(2H)-one
Dehydrogenation

5-Bromoisoquinolin-1(2H)-one CH3I, K2CO3
DMF

5-Bromo-2-methylisoquinolin-1(2H)-one
Methylation

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-2-methylisoquinolin-1(2H)-one.

Biological Activity
There is currently no specific information available in the searched scientific literature regarding

the biological activity or potential signaling pathway interactions of 5-Bromo-2-
methylisoquinolin-1(2H)-one. However, the isoquinoline scaffold is a common motif in many
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biologically active compounds, and derivatives are often investigated for a range of therapeutic

applications, including as potential agents targeting neurological disorders. Further research is

required to elucidate the specific biological profile of this compound.

Spectral Data
While specific spectral data (NMR, IR, Mass Spectrometry) for 5-Bromo-2-methylisoquinolin-
1(2H)-one is not readily available in public databases, analysis of the precursor, 5-

Bromoisoquinolin-1(2H)-one, by electrospray mass spectrometry (ESMS) has shown a

molecular ion peak at m/z of 224 ([M+H]⁺), consistent with its molecular weight.[3] It is

expected that the mass spectrum of 5-Bromo-2-methylisoquinolin-1(2H)-one would show a

corresponding molecular ion peak reflecting its higher molecular weight.

Disclaimer: The information provided in this document is based on currently available data from

public sources and chemical supplier databases. Much of the physicochemical data for the

compounds discussed is predicted and has not been experimentally verified. Researchers

should use this guide as a starting point and are encouraged to perform their own analyses to

confirm these properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of
Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-
Bromo-2-methylisoquinolin-1(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567371#physicochemical-properties-of-5-bromo-2-
methylisoquinolin-1-2h-one]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b567371?utm_src=pdf-body
https://www.benchchem.com/product/b567371?utm_src=pdf-body
https://www.researchgate.net/publication/229653761_Prediction_of_Physicochemical_Properties
https://www.benchchem.com/product/b567371?utm_src=pdf-body
https://www.benchchem.com/product/b567371?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Optimization_of_N_methylation_Reactions_for_Isoquinoline_3_5_8_trione.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11433679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11433679/
https://www.researchgate.net/publication/229653761_Prediction_of_Physicochemical_Properties
https://www.benchchem.com/product/b567371#physicochemical-properties-of-5-bromo-2-methylisoquinolin-1-2h-one
https://www.benchchem.com/product/b567371#physicochemical-properties-of-5-bromo-2-methylisoquinolin-1-2h-one
https://www.benchchem.com/product/b567371#physicochemical-properties-of-5-bromo-2-methylisoquinolin-1-2h-one
https://www.benchchem.com/product/b567371#physicochemical-properties-of-5-bromo-2-methylisoquinolin-1-2h-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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